6-Kestose - 562-68-5

6-Kestose

Catalog Number: EVT-12205023
CAS Number: 562-68-5
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-kestotriose is a trisaccharide that consists of sucrose having an additional fructosyl residue attached to the fructose residue via a beta-(2->6)-linkage. It is functionally related to a sucrose.
6-Kestose is a natural product found in Arabidopsis thaliana, Allium cepa, and Taraxacum platycarpum with data available.
Overview

6-Kestose is a type of fructooligosaccharide, specifically categorized as a levan-type oligosaccharide. It is composed of a sucrose molecule linked to multiple fructose units, typically ranging from 10 to 200 fructose residues. This compound is derived from the enzymatic transformation of sucrose and plays a significant role in the carbohydrate metabolism of various plants. Kestoses, including 6-kestose, are found in various food sources such as wheat, onions, asparagus, and bananas, and they are recognized for their prebiotic properties, which positively influence gut health by promoting beneficial bacteria growth .

Source and Classification

6-Kestose is primarily sourced from plants belonging to families such as Compositae, Amaryllidaceae, Gramineae, and Liliaceae. The classification of kestoses is based on the structural characteristics of their glycosidic linkages. Kestoses can be broadly classified into three categories:

  • 1-Kestose: Contains fewer than 50 fructose residues.
  • 6-Kestose: Characterized by β(2→6) linkages and can have extensive chains.
  • Neokestose: A variant with different structural properties.

This classification highlights the structural diversity within the kestose family .

Synthesis Analysis

The synthesis of 6-kestose occurs through a transfructosylation reaction involving sucrose and specific enzymes. The primary enzyme responsible for this reaction is β-fructofuranosidase, which catalyzes the transfer of fructosyl units from one sucrose molecule to another.

Methods

  1. Enzymatic Synthesis: Using enzymes from fungi such as Aspergillus niger or Schwanniomyces occidentalis, researchers can enhance the production of 6-kestose through directed evolution techniques that modify enzyme activity.
  2. Mutant Enzymes: Recent studies have shown that mutations in the enzyme can significantly increase the yield of 6-kestose. For instance, specific amino acid substitutions have been reported to improve transferase activity up to tenfold .

Technical Details

The process typically involves:

  • The nucleophilic attack by an enzyme on the anomeric carbon of the fructosyl moiety.
  • Formation of an enzyme-fructose intermediate.
  • Transfer of fructosyl units to generate longer oligosaccharide chains .
Molecular Structure Analysis

The molecular formula for 6-kestose is C18H31O16H2OC_{18}H_{31}O_{16}\cdot H_2O, indicating that it consists of one glucose unit and two fructose units condensed together. The structure features a sucrose moiety linked to additional fructose units via β(2→6) glycosidic bonds.

Data

  • Molecular Weight: Approximately 505.44 g/mol.
  • Crystallography: The crystal structure has been analyzed, revealing specific bonding configurations and spatial arrangements that contribute to its physical properties .
Chemical Reactions Analysis

6-Kestose participates in various chemical reactions typical for oligosaccharides, including hydrolysis and transglycosylation.

Reactions

  1. Hydrolysis: Under acidic or enzymatic conditions, 6-kestose can be hydrolyzed back into its constituent sugars (glucose and fructoses).
  2. Transglycosylation: This reaction allows for the formation of longer oligosaccharides by transferring fructosyl units from one sugar molecule to another.

Technical Details

The reaction mechanisms involve specific glycosidic bond formations that depend on the enzyme's active site configuration and substrate orientation .

Mechanism of Action

The mechanism by which 6-kestose exerts its biological effects primarily involves its role as a prebiotic. Upon ingestion, it is not digested by human enzymes but instead reaches the colon intact.

Process

  1. Fermentation: Beneficial gut bacteria ferment 6-kestose, leading to the production of short-chain fatty acids like butyrate.
  2. Microbiota Modulation: This fermentation process enhances the growth of beneficial bacteria such as bifidobacteria while inhibiting pathogenic bacteria like Clostridia .

Data

Studies indicate that consumption of 6-kestose can lead to improved gut health markers and may reduce inflammation associated with certain gastrointestinal disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water due to its hydrophilic nature.
  • Appearance: Typically appears as a white crystalline powder.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Participates readily in glycosylation reactions due to its free hydroxyl groups.

Relevant analyses have shown that 6-kestose forms hydrogen bonds with water molecules, enhancing its solubility and bioavailability .

Applications

6-Kestose has several scientific applications primarily due to its prebiotic properties:

  • Dietary Supplements: Used in functional foods aimed at improving gut health.
  • Pharmaceuticals: Investigated for potential benefits in managing metabolic disorders like diabetes due to its effects on glucose metabolism.
  • Food Industry: Incorporated into products for its sweetening properties while providing health benefits associated with dietary fiber.

Properties

CAS Number

562-68-5

Product Name

6-Kestose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(5-22)15(29)11(25)8(33-18)3-30-17(4-21)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1

InChI Key

ODEHMIGXGLNAKK-OESPXIITSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO)O)O)O)O

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